molecular formula C12H18N2O3 B13009443 tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate

Cat. No.: B13009443
M. Wt: 238.28 g/mol
InChI Key: BKWSSHQIDJORIP-UHFFFAOYSA-N
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Description

tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a methoxypyridine ring, and a carbamate functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methoxypyridine-2-methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The methoxypyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison: tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of a methoxy group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-[(3-methoxypyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-10(16-4)6-5-7-13-9/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWSSHQIDJORIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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